7-O-Methylluteone
Overview
Description
7-O-Methylluteone is a prenylated isoflavone, a type of naturally occurring flavonoid. It is characterized by the presence of a methoxy group at the 7th position of the luteone molecule. This compound can be found in the bark of Erythrina burttii, a species of flowering plant in the legume family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methylluteone typically involves the methylation of luteone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources such as the bark of Erythrina burttii. The extraction process includes steps like solvent extraction, filtration, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 7-O-Methylluteone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The methoxy group at the 7th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoflavones depending on the substituent introduced.
Scientific Research Applications
7-O-Methylluteone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-O-Methylluteone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It acts as an inhibitor of enzymes such as aldehyde reductase, which is involved in the metabolism of aldehydes.
Signal Transduction: this compound can modulate signal transduction pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Luteone: The parent compound of 7-O-Methylluteone, differing by the absence of the methoxy group at the 7th position.
Genistein: Another isoflavone with similar antioxidant and anti-inflammatory properties.
Daidzein: A structurally related isoflavone with potential health benefits.
Uniqueness: this compound is unique due to its specific structural modification (methoxy group at the 7th position), which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability compared to its parent compound, luteone .
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(22)8-16(13)23/h4-5,7-10,22-24H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPLXDBZIQMMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331568 | |
Record name | 7-O-Methylluteone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122290-50-0 | |
Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122290-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-O-Methylluteone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122290500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-O-Methylluteone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-O-METHYLLUTEONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST6SCG8ZUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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